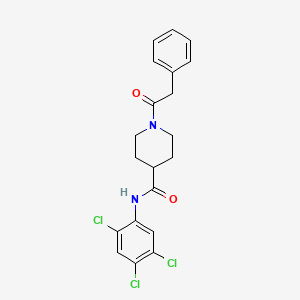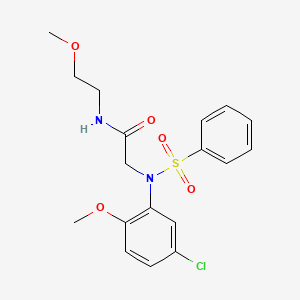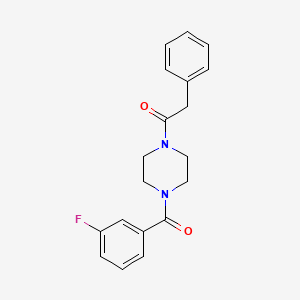
N-(3-bromophenyl)-N'-cyclopentylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-N'-cyclopentylethanediamide (BPCE) is a chemical compound that has gained interest in the scientific community due to its potential applications in biological research. BPCE is a potent and selective antagonist of the G protein-coupled receptor, MrgX1, which is primarily expressed in dorsal root ganglion neurons. This receptor has been implicated in the regulation of pain and itch, making BPCE a promising tool for investigating the underlying mechanisms of these sensations.
Wirkmechanismus
N-(3-bromophenyl)-N'-cyclopentylethanediamide acts as a competitive antagonist of MrgX1, binding to the receptor and preventing the activation of downstream signaling pathways. MrgX1 is known to be involved in the modulation of nociceptive and pruritic signals, and its activation results in the release of various neurotransmitters and neuropeptides.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-cyclopentylethanediamide has been shown to selectively block MrgX1-mediated responses in dorsal root ganglion neurons, without affecting other sensory receptors. This suggests that N-(3-bromophenyl)-N'-cyclopentylethanediamide may be a useful tool for investigating the specific role of MrgX1 in pain and itch sensation. Additionally, N-(3-bromophenyl)-N'-cyclopentylethanediamide has been shown to have no significant effects on the cardiovascular or respiratory systems, making it a safe and effective compound for use in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)-N'-cyclopentylethanediamide is its high selectivity for MrgX1, which allows for specific modulation of pain and itch behaviors. Additionally, N-(3-bromophenyl)-N'-cyclopentylethanediamide has a long half-life and can be administered orally, making it a convenient tool for use in animal models. However, one limitation of N-(3-bromophenyl)-N'-cyclopentylethanediamide is its relatively low potency, which may require higher doses for effective inhibition of MrgX1.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-bromophenyl)-N'-cyclopentylethanediamide. One area of interest is the development of more potent MrgX1 antagonists, which could have greater therapeutic potential for the treatment of pain and itch. Additionally, further investigation into the downstream signaling pathways of MrgX1 could provide insight into the molecular mechanisms of pain and itch sensation. Finally, the use of N-(3-bromophenyl)-N'-cyclopentylethanediamide in combination with other compounds may lead to the development of new and effective analgesic and anti-pruritic drugs.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-N'-cyclopentylethanediamide involves the reaction of 3-bromophenyl isocyanate with cyclopentylamine in the presence of a suitable solvent and catalyst. The resulting product is purified by recrystallization to obtain a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-N'-cyclopentylethanediamide has been used extensively in scientific research to study the role of MrgX1 in pain and itch sensation. Studies have shown that N-(3-bromophenyl)-N'-cyclopentylethanediamide is able to block the activation of MrgX1 by its endogenous ligands, resulting in a reduction in pain and itch behaviors in animal models. This has led to the hypothesis that MrgX1 may be a potential target for the development of new analgesic and anti-pruritic drugs.
Eigenschaften
IUPAC Name |
N'-(3-bromophenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-4-3-7-11(8-9)16-13(18)12(17)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGAYYQKKDNGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3'-methoxy-4-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4978458.png)
![4-[(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4978466.png)



![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4978488.png)
![methyl 1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4978491.png)



![methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4978510.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B4978511.png)
![3,3'-methylenebis[6-(benzoylamino)benzoic acid]](/img/structure/B4978536.png)
